molecular formula C11H13NO2 B1419186 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1157935-94-8

1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B1419186
CAS RN: 1157935-94-8
M. Wt: 191.23 g/mol
InChI Key: YZKMLPSEFBTHNG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide valuable information about its reactivity and stability, as well as potential uses for the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Neuroprotective Properties

1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives have been investigated for their potential neuroprotective properties. A study involving the synthesis of a natural quinoline alkaloid showed its significant neuroprotective effects in a Parkinson's disease model, suggesting its potential as a therapeutic candidate for treating neurodegenerative diseases (Lee et al., 2022).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for antibacterial activity. A series of esters, carbonitriles, and carboxamides were evaluated, showing protection against E. coli and several other gram-negative bacterial infections (Santilli et al., 1975).

Anti-inflammatory Activities

Compounds derived from this compound have been reported to possess anti-inflammatory activities. A study found that specific synthesized derivatives exerted moderate anti-inflammatory activity, comparable to indomethacin, a well-known anti-inflammatory drug (Tozkoparan et al., 1999).

Radiolabeling and Biodistribution

The potential of this compound derivatives in radiolabeling and biodistribution has been explored. A study involving methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, demonstrated its ability to cross the blood-brain barrier and accumulate in cortical brain areas, indicating its potential for PET studies (Yu et al., 2003).

Biological Activity of Indanone Derivatives

Indanone derivatives, closely related to this compound, have been found to have a broad range of biological activities including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential use in the treatment of neurodegenerative diseases (Turek et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound refer to the risks it poses to health and the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions in the study of a compound might involve further exploration of its properties, potential uses, or mechanisms of action. This could include developing new synthetic methods, investigating potential applications in medicine or industry, or studying its behavior in biological systems .

Biochemical Analysis

Biochemical Properties

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as alanine transaminase and aspartate transaminase . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it has been observed to alter gene expression profiles related to metabolic processes and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of monoamine oxidase, an enzyme involved in neurotransmitter metabolism . This inhibition can lead to changes in neurotransmitter levels and subsequent effects on neuronal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic processes, while at high doses, it can induce toxic or adverse effects . Studies have shown that high doses of this compound can lead to oxidative stress and cellular damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as alanine transaminase and aspartate transaminase . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with neutral amino acid transporters at the blood-brain barrier, facilitating its entry into the brain . This interaction is crucial for its potential therapeutic effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles .

properties

IUPAC Name

1-(methylamino)-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-11(10(13)14)7-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMLPSEFBTHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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